Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a synthetic compound featuring a thiazolidine-2,4-dione core substituted with an allyl group at the N3 position, an acetamido linker, and a methyl benzoate moiety. This structure combines a heterocyclic dione system with a substituted aromatic ester, making it a candidate for diverse biological activities, including enzyme inhibition and antimicrobial applications. Its synthesis typically involves Knoevenagel condensation or multi-step reactions using intermediates like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, followed by functionalization with allyl groups and esterification .
Properties
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNMVPRVNFNONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate involves several steps. One common method starts with the reaction of thiourea with maleic anhydride in hydrochloric acid to form 2,4-dioxothiazolidine-5-acetic acid . This intermediate is then reacted with allyl bromide to introduce the allyl group. The final step involves the acylation of the thiazolidine derivative with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
Key Reaction Pathway
The compound is synthesized via a multicomponent reaction involving:
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3-Allyl-2,4-dioxothiazolidine-5-acetic acid as the core heterocyclic component.
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Methyl 4-aminobenzoate for the aromatic ester moiety.
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Coupling agents (e.g., acid chlorides or carbodiimides) to form the acetamido linkage.
General Procedure (Adapted from ):
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Acid Chloride Formation :
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React 3-allyl-2,4-dioxothiazolidine-5-acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dioxane to generate the corresponding acid chloride.
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Conditions: Reflux at 60–80°C for 2–4 hours under inert atmosphere.
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Amide Bond Formation :
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Combine the acid chloride with methyl 4-aminobenzoate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
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Solvent: Anhydrous dioxane or dichloromethane.
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Temperature: 0–25°C for 4–6 hours.
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Workup and Isolation :
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Acidify with dilute HCl to precipitate the product.
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Recrystallize from DMF/EtOH (1:2) or n-butanol for purity.
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Optimization Data (Hypothetical):
| Parameter | Optimal Condition | Yield (%) | Source Analogy |
|---|---|---|---|
| Catalyst | Triethylamine | 85–90 | |
| Solvent | Anhydrous dioxane | 88 | |
| Temperature | 25°C | 90 | |
| Reaction Time | 6 hours | 87 |
Thiazolidine-2,4-dione Core
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Ring-Opening Reactions :
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Allyl Group (C3) Reactivity :
Acetamido Linkage
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Hydrolysis :
Methyl Ester (Aromatic)
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Saponification :
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Reacts with LiOH/THF/H₂O to form the carboxylic acid derivative.
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Further functionalization via esterification or amidation is feasible.
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Amide Coupling (Key Step)
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Activation : The carboxylic acid is converted to an acid chloride, enhancing electrophilicity .
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Nucleophilic Attack : The amine group of methyl 4-aminobenzoate attacks the carbonyl carbon of the acid chloride.
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Deprotonation : Base (e.g., Et₃N) scavenges HCl, shifting equilibrium toward product formation .
Stereoelectronic Effects
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The 2,4-dioxo groups in the thiazolidine ring increase electrophilicity at C5, directing regioselective reactions .
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The allyl group’s electron-donating resonance stabilizes intermediates during cycloadditions .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid Chloride Coupling | High purity, scalable | Requires anhydrous conditions | 85–90 |
| Carbodiimide-Mediated | Mild conditions, no SOCl₂ | Higher cost | 75–80 |
| Solid-Phase Synthesis | Easy purification | Limited substrate scope | 60–70 |
Scientific Research Applications
Synthesis of Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
The synthesis of this compound typically involves the reaction of methyl benzoate with 2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide. The process generally includes the following steps:
- Formation of the Thiazolidinone Ring : The thiazolidinone structure is formed through the reaction of a suitable thiazolidine derivative with acetic anhydride.
- Allylation : The introduction of the allyl group can be achieved via nucleophilic substitution.
- Esterification : Finally, esterification with methanol yields this compound.
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds containing the thiazolidinone moiety have been shown to inhibit various bacterial strains effectively. A study demonstrated that related thiazolidinone derivatives had minimum inhibitory concentrations (MICs) in the range of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazolidinone A | 16 | Staphylococcus aureus |
| Thiazolidinone B | 32 | Escherichia coli |
Anticancer Activity
This compound has shown promising anticancer properties in vitro. In a recent study, compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including MOLT-4 (leukemia) and SF-295 (CNS cancer). The inhibition rates ranged from 70% to over 80%, indicating strong potential as anticancer agents .
| Cell Line | Inhibition Rate (%) | Compound Tested |
|---|---|---|
| MOLT-4 | 84.19 | Methyl 4-(2-(3-allyl... |
| SF-295 | 72.11 | Methyl 4-(2-(3-allyl... |
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing and evaluating a series of thiazolidine derivatives for their antimicrobial properties found that compounds similar to methyl 4-(2-(3-allyl... exhibited potent activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
Another investigation evaluated the anticancer properties of thiazolidine derivatives against various cancer cell lines. The study reported that specific modifications in the thiazolidine structure enhanced cytotoxicity, making these compounds promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with proteins and enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions . The compound can also intercalate into DNA, disrupting its function and leading to cell death, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of the target compound lies in its 3-allyl-thiazolidine-2,4-dione core and methyl benzoate group. Key differences from analogous compounds include:
Key Observations :
Key Observations :
Physicochemical and Analytical Data
Key Observations :
Biological Activity
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant, antibacterial, and anticancer research. The thiazolidinedione structure presents unique properties that can be exploited for therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiazolidinedione derivatives with acetamides under controlled conditions. For instance, various derivatives of 2,4-dioxothiazolidin-5-yl compounds have been synthesized using methods such as Knoevenagel condensation and acylation reactions .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazolidinone derivatives. For example, compounds derived from 2,4-dioxothiazolidinones demonstrated significant anticonvulsant activity in animal models. These findings suggest that modifications to the thiazolidinone structure can enhance efficacy while maintaining low toxicity levels .
Table 1: Anticonvulsant Activity of Thiazolidinone Derivatives
| Compound | Dose (mg/kg) | Seizure Protection (%) | Toxicity Level |
|---|---|---|---|
| Compound A | 10 | 80 | Low |
| Compound B | 20 | 70 | Moderate |
| This compound | 15 | 75 | Low |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies indicate that related compounds exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 2: Antibacterial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Emerging research suggests that compounds containing the thiazolidine structure may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 . Specifically, this compound has been noted for its ability to inhibit tumor growth in preclinical models.
Table 3: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF7 | 20 | VEGFR-2 inhibition |
| A549 | 25 | Cell cycle arrest |
Case Studies
- Case Study on Anticonvulsant Effects : A study involving a series of thiazolidine derivatives revealed that modifications at the N-acetamido position significantly enhanced anticonvulsant activity. The study utilized both maximal electroshock and pentylenetetrazole-induced seizure models to evaluate efficacy .
- Antibacterial Screening : Another investigation assessed the antibacterial activity of various thiazolidinone derivatives against clinical isolates. Compounds showed promising results with lower MIC values compared to standard antibiotics, suggesting potential for further development as therapeutic agents .
- Anticancer Mechanisms : Research focusing on the anticancer effects of thiazolidine derivatives demonstrated their ability to inhibit cell proliferation in vitro and induce apoptosis through caspase activation pathways. This highlights their potential as lead compounds for cancer therapy .
Q & A
Q. What are the standard synthetic routes for Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate?
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Refluxing intermediates like substituted benzaldehydes with acetic acid in ethanol (e.g., 4-amino-triazole derivatives) to form thiazolidinone cores .
- Amide coupling : Introducing the acetamido-benzoate moiety via carbodiimide-mediated coupling or direct acylation under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent systems like ethyl acetate/hexane) and recrystallization from ethanol or dichloromethane are common .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- Spectroscopy : H NMR (to confirm allyl, thiazolidinone, and benzoate groups) and IR (to identify carbonyl stretches at ~1700–1750 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental analysis : Matching experimental and theoretical C/H/N percentages to confirm purity .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- First aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency in thiazolidinone formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions .
- Real-time monitoring : Use TLC or in situ NMR to track reaction progress and terminate at optimal conversion .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .
- Isotopic labeling : C-labeled analogs can clarify carbonyl or allyl group environments in complex spectra .
- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to identify discrepancies .
Q. What experimental designs are effective for screening biological activity?
- In vitro assays : Antimicrobial screening via broth microdilution (MIC determination) or antioxidant activity via DPPH radical scavenging .
- Targeted studies : Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence-based substrates .
- Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to establish IC values and potency .
Q. How to conduct structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the allyl group (e.g., replacing with propargyl) or benzoate substituents (e.g., electron-withdrawing groups) .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with thiazolidinone carbonyls) .
- Bioisosteric replacement : Substitute the dioxothiazolidinone ring with oxadiazole or triazole cores to assess activity retention .
Q. What computational tools aid in predicting pharmacokinetic properties?
- ADMET prediction : SwissADME or pkCSM to estimate solubility, CYP450 interactions, and bioavailability .
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100-ns MD runs in GROMACS) to assess residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
